4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester
CAS No.: 126856-32-4
Cat. No.: VC0144381
Molecular Formula: C12H11Cl2NO2S
Molecular Weight: 304.185
* For research use only. Not for human or veterinary use.
![4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester - 126856-32-4](/images/no_structure.jpg)
Specification
CAS No. | 126856-32-4 |
---|---|
Molecular Formula | C12H11Cl2NO2S |
Molecular Weight | 304.185 |
IUPAC Name | methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate |
Standard InChI | InChI=1S/C12H11Cl2NO2S/c1-17-12(16)7-5-18-6-10(7)15-11-8(13)3-2-4-9(11)14/h2-4,7H,5-6H2,1H3 |
Standard InChI Key | FNYSJQDKKFDGNF-UHFFFAOYSA-N |
SMILES | COC(=O)C1CSCC1=NC2=C(C=CC=C2Cl)Cl |
Introduction
Chemical Identity and Fundamental Properties
4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester is an organosulfur compound characterized by its heterocyclic structure and functionalized groups. It represents a class of compounds containing both dichlorophenyl and thiophene moieties connected through an imino linkage, with a methyl ester functional group.
Structural Characterization
The compound features a tetrahydrothiophene ring connected to a 2,6-dichlorophenyl group via an imino bridge. The thiophene ring contains a carboxylic acid methyl ester substituent, creating a complex molecular architecture. This structure can be visualized through its SMILES notation: COC(=O)C1CSCC1=Nc2c(Cl)cccc2Cl . The presence of both electron-withdrawing chlorine atoms on the phenyl ring and the electron-rich sulfur in the thiophene ring creates an interesting electronic distribution throughout the molecule.
Physical and Chemical Properties
The compound possesses specific physicochemical properties that define its behavior in various environments and applications. Table 1 summarizes these fundamental properties:
Property | Value |
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CAS Number | 126856-32-4 |
Molecular Formula | C12H11Cl2NO2S |
Molecular Weight | 304.19 g/mol |
Physical State | Neat (Pure form) |
Storage Temperature | -20°C |
Shipping Temperature | Room Temperature |
Country of Origin | CANADA |
The molecule's moderate molecular weight of 304.19 g/mol places it in a range that could potentially allow for cellular permeability while maintaining sufficient complexity for selective biological interactions . The presence of multiple functional groups, including the imino linkage, carboxylic acid methyl ester, and chlorinated aromatic ring, suggests potential reactivity at various sites within the molecule.
Synthesis and Production Considerations
Industrial Production Considerations
The compound appears to be produced under controlled conditions, as evidenced by its commercial availability through chemical suppliers like LGC Standards . The production likely requires precise temperature control, anhydrous conditions, and possibly inert atmosphere techniques to maintain product purity and yield. The storage recommendation of -20°C suggests potential stability concerns at higher temperatures, which would necessitate cold-chain handling during production and distribution .
Structural Analysis and Chemical Reactivity
Functional Group Analysis
The compound contains several key functional groups that influence its chemical behavior:
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The methyl ester group (COO-CH3) is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid.
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The imine linkage (C=N) can undergo hydrolysis to yield carbonyl and amine components, or reduction to form secondary amines.
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The thiophene ring contains a sulfur atom that can participate in various chemical transformations, including oxidation and coordination with metal ions.
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The dichlorophenyl group features two chlorine atoms that can influence electronic distribution and potentially participate in nucleophilic aromatic substitution reactions under forcing conditions.
Stereochemical Considerations
The tetrahydrothiophene ring creates potential for stereoisomerism at the carbon atom bearing the carboxylic acid methyl ester group. This stereocenter could exist in either R or S configuration, potentially leading to different biological activities or physical properties depending on the stereochemistry. Without specific information from the search results, it remains unclear whether the commercially available compound is a single stereoisomer or a racemic mixture.
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